

# FTIR spectrum of Ethyl 4-hydroxyquinoline-2-carboxylate

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## Compound of Interest

Compound Name: Ethyl 4-hydroxyquinoline-2-carboxylate

Cat. No.: B174640

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An In-depth Technical Guide to the FTIR Spectrum of **Ethyl 4-hydroxyquinoline-2-carboxylate**

## Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of **Ethyl 4-hydroxyquinoline-2-carboxylate**, a significant heterocyclic compound in medicinal chemistry and drug development.<sup>[1][2]</sup> As a derivative of kynurenic acid, an endogenous metabolite with neuroprotective properties, this molecule and its analogues are of considerable interest.<sup>[1][3]</sup> FTIR spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality verification of such compounds.<sup>[4]</sup> This document offers researchers, scientists, and drug development professionals a detailed methodology for spectral acquisition, an in-depth interpretation of the characteristic absorption bands, and the scientific rationale behind the spectral features, grounded in the molecule's unique structural attributes.

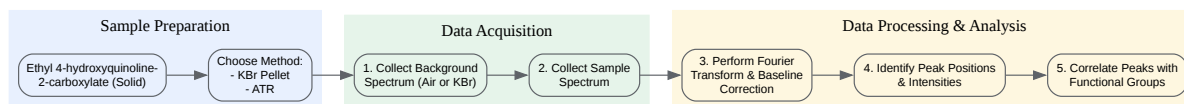
## Molecular Structure and Vibrational Foundations

The infrared spectrum of a molecule is a direct consequence of its unique three-dimensional structure and the vibrations of its constituent chemical bonds. **Ethyl 4-hydroxyquinoline-2-carboxylate** (C<sub>12</sub>H<sub>11</sub>NO<sub>3</sub>) possesses a rich array of functional groups that give rise to a distinctive and interpretable FTIR spectrum.<sup>[5][6][7]</sup>

The primary functional groups contributing to its IR spectrum are:

- **Quinoline Core:** A bicyclic aromatic system containing C=C and C=N bonds, as well as aromatic C-H bonds.
- **Hydroxyl Group (-OH):** A phenolic hydroxyl group at the C4 position, capable of strong intermolecular hydrogen bonding.
- **Ester Group (-COOC<sub>2</sub>H<sub>5</sub>):** Comprising a carbonyl (C=O) stretch and two distinct C-O stretches.
- **Ethyl Group (-CH<sub>2</sub>CH<sub>3</sub>):** Exhibiting aliphatic C-H stretching and bending vibrations.

A critical aspect of the 4-hydroxyquinoline scaffold is its potential for keto-enol tautomerism, existing in equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. This equilibrium influences the O-H, N-H, and C=O regions of the spectrum.[8]



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